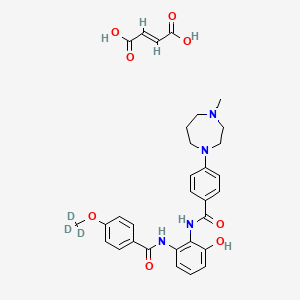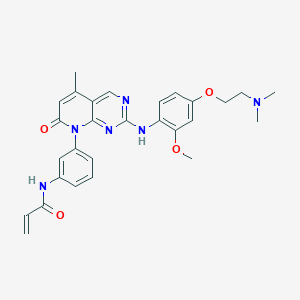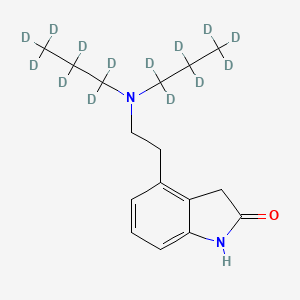![molecular formula C40H51F4N5O9S B12426057 (1,1,1-trifluoro-2-methylpropan-2-yl) N-[(1S,4R,6S,7Z,11R,13R,14S,18R)-13-ethyl-18-[7-fluoro-6-(trideuteriomethoxy)isoquinolin-1-yl]oxy-11-methyl-4-[(1-methylcyclopropyl)sulfonylcarbamoyl]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B12426057.png)
(1,1,1-trifluoro-2-methylpropan-2-yl) N-[(1S,4R,6S,7Z,11R,13R,14S,18R)-13-ethyl-18-[7-fluoro-6-(trideuteriomethoxy)isoquinolin-1-yl]oxy-11-methyl-4-[(1-methylcyclopropyl)sulfonylcarbamoyl]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a highly complex organic molecule with multiple functional groups, including fluorinated alkyl groups, isoquinoline derivatives, and carbamate functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound likely involves multiple steps, including:
- Formation of the trifluoro-2-methylpropan-2-yl group.
- Introduction of the isoquinoline moiety with trideuteriomethoxy substitution.
- Coupling reactions to form the carbamate linkage.
- Specific reaction conditions would include the use of catalysts, solvents, and temperature control to ensure the desired stereochemistry and functional group compatibility.
Industrial Production Methods: Industrial production would scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve:
- Continuous flow reactors for better control of reaction conditions.
- Use of automated systems for precise addition of reagents.
- Purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions at specific sites, such as the methyl groups or the isoquinoline ring.
Reduction: Reduction reactions could target the carbamate or sulfonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the fluorinated alkyl or isoquinoline moieties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or sulfonyl chlorides under basic or acidic conditions.
Major Products:
- Oxidized or reduced derivatives of the original compound.
- Substituted products with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
This compound could have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications as a drug candidate or in drug delivery systems.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action would depend on the specific application of the compound. For example:
Pharmaceuticals: The compound might interact with specific enzymes or receptors, modulating their activity.
Biochemical Probes: It could bind to particular biomolecules, allowing for their detection or quantification.
Vergleich Mit ähnlichen Verbindungen
- Other fluorinated alkyl carbamates.
- Isoquinoline derivatives with similar substitutions.
- Compounds with similar stereochemistry and functional groups.
Uniqueness:
- The specific combination of functional groups and stereochemistry in this compound might confer unique properties, such as enhanced biological activity or improved stability.
Eigenschaften
Molekularformel |
C40H51F4N5O9S |
|---|---|
Molekulargewicht |
856.9 g/mol |
IUPAC-Name |
(1,1,1-trifluoro-2-methylpropan-2-yl) N-[(1S,4R,6S,7Z,11R,13R,14S,18R)-13-ethyl-18-[7-fluoro-6-(trideuteriomethoxy)isoquinolin-1-yl]oxy-11-methyl-4-[(1-methylcyclopropyl)sulfonylcarbamoyl]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate |
InChI |
InChI=1S/C40H51F4N5O9S/c1-7-23-16-22(2)10-8-9-11-25-20-39(25,35(52)48-59(54,55)38(5)13-14-38)47-32(50)29-18-26(57-33-27-19-28(41)30(56-6)17-24(27)12-15-45-33)21-49(29)34(51)31(23)46-36(53)58-37(3,4)40(42,43)44/h9,11-12,15,17,19,22-23,25-26,29,31H,7-8,10,13-14,16,18,20-21H2,1-6H3,(H,46,53)(H,47,50)(H,48,52)/b11-9-/t22-,23-,25-,26-,29+,31+,39-/m1/s1/i6D3 |
InChI-Schlüssel |
IJNUZTYJYYUXSD-YTEVSDLFSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=C(C=C2C(=C1)C=CN=C2O[C@@H]3C[C@H]4C(=O)N[C@@]5(C[C@H]5/C=C\CC[C@H](C[C@H]([C@@H](C(=O)N4C3)NC(=O)OC(C)(C)C(F)(F)F)CC)C)C(=O)NS(=O)(=O)C6(CC6)C)F |
Kanonische SMILES |
CCC1CC(CCC=CC2CC2(NC(=O)C3CC(CN3C(=O)C1NC(=O)OC(C)(C)C(F)(F)F)OC4=NC=CC5=CC(=C(C=C54)F)OC)C(=O)NS(=O)(=O)C6(CC6)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


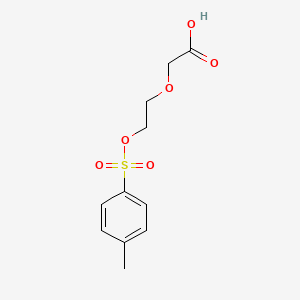
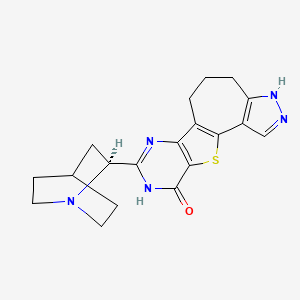
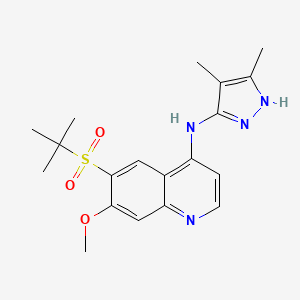
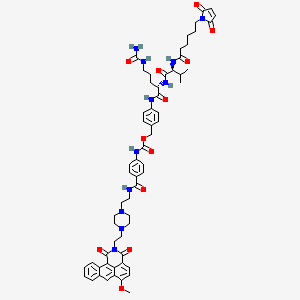
![[(2R,3S,4R,5R)-5-[[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid](/img/structure/B12426007.png)


![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12426011.png)
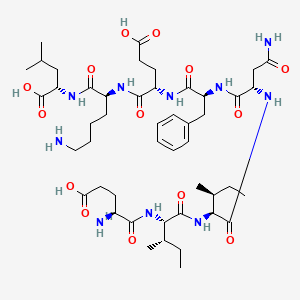
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B12426030.png)
